molecular formula C23H24N2O2 B2374609 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 866812-78-4

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2374609
CAS No.: 866812-78-4
M. Wt: 360.457
InChI Key: FNOMVYFIMUXRCZ-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for exploring various areas of study, including medicinal chemistry, drug discovery, and materials science.

Preparation Methods

The synthesis of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists . The synthetic strategies include:

    Ring Construction: This involves creating the pyrrolidine ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.

    Functionalization of Preformed Pyrrolidine Rings: This includes the functionalization of preformed pyrrolidine rings, such as proline derivatives.

Chemical Reactions Analysis

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used in various scientific research applications, including:

    Medicinal Chemistry: It is used to develop new drugs and study their interactions with biological targets.

    Drug Discovery: It helps in identifying new drug candidates and understanding their mechanisms of action.

    Materials Science: It is used to explore new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying its anticancer activity .

Comparison with Similar Compounds

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:

    Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.

    Pyrrolidine-2-one: This compound has a similar structure but different functional groups.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups attached to the pyrrolidine ring.

Properties

IUPAC Name

(4-ethylphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-16-6-8-17(9-7-16)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOMVYFIMUXRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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